molecular formula C11H14N2O3 B2673092 N-(3-hydroxypropyl)-N'-phenylethanediamide CAS No. 338984-31-9

N-(3-hydroxypropyl)-N'-phenylethanediamide

Cat. No.: B2673092
CAS No.: 338984-31-9
M. Wt: 222.244
InChI Key: CXGLFGHFYQCLJM-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-N’-phenylethanediamide is an organic compound characterized by the presence of a hydroxypropyl group and a phenylethanediamide moiety

Scientific Research Applications

N-(3-hydroxypropyl)-N’-phenylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-N’-phenylethanediamide typically involves the reaction of 3-hydroxypropylamine with phenylethanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-hydroxypropyl)-N’-phenylethanediamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-N’-phenylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to these targets, while the phenylethanediamide moiety may contribute to the compound’s overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxypropyl)phthalimide: Shares the hydroxypropyl group but differs in the core structure.

    N-(3-hydroxypropyl) 3α,12α-dihydroxy-5β-cholan-24-amide: Contains a similar hydroxypropyl group but has a more complex structure.

Uniqueness

N-(3-hydroxypropyl)-N’-phenylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-hydroxypropyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-8-4-7-12-10(15)11(16)13-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGLFGHFYQCLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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